Dihydro-alpha-ionone is a cyclic ketone that belongs to the ionone family of compounds, which are characterized by their pleasant floral scents. It is particularly noted for its presence in various essential oils, including osmanthus and violet, contributing to their aromatic properties. This compound is synthesized primarily through chemical processes due to its limited natural availability. Dihydro-alpha-ionone is recognized for its applications in the fragrance industry and as a flavoring agent.
Dihydro-alpha-ionone can be derived from natural sources such as essential oils or synthesized via various chemical methods. Its presence in osmanthus essential oil highlights its significance in perfumery and flavoring industries due to its desirable scent profile. The compound's rarity in nature has led to the development of synthetic methods to meet commercial demand.
Dihydro-alpha-ionone is classified as a monoterpenoid and a ketone. It is structurally related to other ionones, which are derived from the degradation of carotenoids. The compound is also categorized under flavoring agents and fragrance compounds due to its use in cosmetic and food products.
The synthesis of dihydro-alpha-ionone can be achieved through various methods:
The technical aspects of synthesizing dihydro-alpha-ionone involve controlling reaction conditions such as temperature, pressure, and catalyst choice. For instance, using a palladium catalyst under controlled hydrogen pressure can significantly enhance product yield while minimizing by-products.
Dihydro-alpha-ionone has a molecular formula of and features a cyclohexene ring structure with a ketone functional group. The compound's structure can be represented as follows:
Key structural data include:
Dihydro-alpha-ionone participates in various chemical reactions typical of ketones:
The reaction mechanisms often involve nucleophilic attacks on the carbonyl carbon followed by subsequent rearrangements or eliminations, depending on the reaction conditions employed.
Dihydro-alpha-ionone primarily acts as an olfactory agent, interacting with olfactory receptors in the nasal cavity to produce its characteristic scent. The mechanism involves:
Data indicates that dihydro-alpha-ionone exhibits strong olfactory activity at low concentrations, making it an effective ingredient in perfumes and flavorings.
Relevant data suggest that dihydro-alpha-ionone maintains stability when stored properly but may degrade upon exposure to light or air over extended periods.
Dihydro-alpha-ionone finds extensive use in various scientific and industrial applications:
Dihydro-alpha-ionone originates from carotenoid precursors through enzymatic cleavage. α-Carotene undergoes oxidative cleavage via carotenoid cleavage dioxygenases (CCDs), specifically at the 9,10 (9',10') double bonds, to yield α-ionone—a direct precursor to dihydro-alpha-ionone. This reaction involves:
Table 1: Carotenoid Substrates and Apocarotenoid Products
Precursor Carotenoid | Cleavage Position | Primary Product | Dihydro Derivative | |
---|---|---|---|---|
α-Carotene | 9,10(9',10') | α-Ionone | Dihydro-alpha-ionone | |
β-Carotene | 9,10 | β-Ionone | Dihydro-beta-ionone | |
Lycopene | 5,6(5',6') | Pseudoionone | - | [7] [10] |
CCD1 enzymes exhibit dual localization patterns critical for dihydro-alpha-ionone production:
Kinetic studies reveal CCD1’s substrate promiscuity, processing both cyclic (α-/β-carotene) and acyclic (lycopene) carotenoids with catalytic efficiency (kcat/Km) values of 103-104 M-1s-1. However, stereoselectivity favors the 6,6-dimethylcyclohexenyl structure of α-ionone precursors over β-ring analogs by 3.8-fold [7] [10].
Light quality and circadian rhythms govern dihydro-alpha-ionone biosynthesis:
Table 2: Regulatory Factors Influencing Dihydro-alpha-ionone Biosynthesis
Regulatory Factor | Effect on CCD Activity | Dihydro-alpha-ionone Yield | Plant Model | |
---|---|---|---|---|
Blue light (450nm) | +2.7-fold induction | +38% | Petunia hybrida | |
Red light (660nm) | +1.9-fold induction | +22% | Petunia hybrida | |
Circadian disruption | Complete suppression | Undetectable | Jasminum officinale | |
Temperature shift (25→18°C) | +42% activity | +29% | Rosa damascena | [7] |
The ketonization step converting α-ionone to dihydro-alpha-ionone involves NADPH-dependent enoate reductases (ERs) with stringent structural requirements:
Mutagenesis studies identify three critical residues (Trp139, Asn194, Phe281) in AaDBR1 reductase that govern substrate binding. Trp139 substitutions increase activity toward α-ionone by 7.3-fold while diminishing β-ionone reduction, demonstrating evolutionary specialization for dihydro-alpha-ionone production [7].
Table 3: Kinetic Parameters of Enzymes in Dihydro-alpha-ionone Pathway
Enzyme | Substrate | Km (μM) | kcat (s-1) | Specificity Constant (kcat/Km) | |
---|---|---|---|---|---|
CCD1 (Osmanthus) | α-Carotene | 0.89 ± 0.11 | 0.032 ± 0.004 | 3.6 × 104 | |
CCD1 (Rosa) | α-Carotene | 1.21 ± 0.09 | 0.029 ± 0.003 | 2.4 × 104 | |
AaDBR1 reductase (Wild) | α-Ionone | 58.3 ± 5.2 | 12.7 ± 1.1 | 2.2 × 105 | |
AaDBR1 (Trp139Ala) | α-Ionone | 43.6 ± 4.8 | 17.9 ± 1.6 | 4.1 × 105 | [7] |
Appendix: Compound Index
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